physical and chemical properties of 2,6-Phenanthrenediol, 5,7-dimethoxy-
physical and chemical properties of 2,6-Phenanthrenediol, 5,7-dimethoxy-
An In-depth Technical Guide to 2,6-Phenanthrenediol, 5,7-dimethoxy-
A Note from the Senior Application Scientist: The subject of this guide, 2,6-Phenanthrenediol, 5,7-dimethoxy-, is a specific, substituted phenanthrene derivative for which direct experimental data is not extensively available in public literature. This guide has therefore been constructed by a senior application scientist to provide a robust theoretical and practical framework for researchers. By integrating established principles of physical organic chemistry with data from structurally analogous compounds, this document serves as an expert-level predictive resource for understanding and working with this molecule. Every piece of information is grounded in the fundamental properties of the phenanthrene core and the well-documented influence of its substituents.
Introduction and Molecular Overview
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest in medicinal chemistry and materials science.[1] These compounds are found in various natural sources, particularly in plants of the Orchidaceae and Juncaceae families, and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] The rigid, planar structure of the phenanthrene core provides a unique scaffold that can be functionalized to fine-tune its physicochemical and biological properties.
The specific compound, 2,6-Phenanthrenediol, 5,7-dimethoxy-, incorporates two hydroxyl (-OH) and two methoxy (-OCH₃) groups on the phenanthrene framework. This substitution pattern is anticipated to significantly influence its electronic properties, solubility, and reactivity, making it a compelling candidate for further investigation in drug discovery and development.
Proposed Chemical Structure
Based on IUPAC nomenclature, the structure of 2,6-Phenanthrenediol, 5,7-dimethoxy- is as follows:
Caption: Proposed structure of 2,6-Phenanthrenediol, 5,7-dimethoxy-.
Physicochemical Properties
The physical and chemical properties of this molecule are dictated by its large, hydrophobic phenanthrene core, modified by the presence of polar hydroxyl and methoxy groups.
Predicted Physical Properties
The following table summarizes the predicted physical properties. These values are estimated based on the properties of the phenanthrene core and related substituted derivatives.[3][4][5]
| Property | Predicted Value | Rationale and Expert Insights |
| Molecular Formula | C₁₆H₁₄O₄ | Derived from the proposed structure. |
| Molecular Weight | 270.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Phenanthrene is a colorless solid.[3] The hydroxyl and methoxy groups, and potential for oxidation, may impart some color. |
| Melting Point | > 200 °C | Phenanthrene has a melting point of 101 °C.[3] The presence of four polar substituents, particularly the two hydroxyl groups capable of strong intermolecular hydrogen bonding, is expected to significantly increase the melting point compared to the unsubstituted core. |
| Solubility | ||
| In Water | Very low solubility | |
| In Polar Aprotic Solvents | Soluble (e.g., DMSO, DMF) | |
| In Alcohols | Moderately soluble (e.g., Methanol, Ethanol) | |
| In Nonpolar Solvents | Sparingly soluble (e.g., Toluene, Chloroform) | |
| logP (Octanol/Water) | ~3.5 - 4.5 | This is an estimate. The high lipophilicity of the phenanthrene core is somewhat offset by the hydrophilic hydroxyl and methoxy groups. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for the unambiguous identification and characterization of 2,6-Phenanthrenediol, 5,7-dimethoxy-. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) NMR spectra will provide a detailed map of the molecular framework.[6][7][8]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Aromatic Protons (6H): Expected in the range of δ 7.0 - 9.0 ppm. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons adjacent to the electron-donating methoxy and hydroxyl groups will be shifted upfield, while those in more sterically hindered or electronically distinct environments will be shifted downfield.
-
Phenolic Protons (2H, -OH): A broad singlet is expected between δ 9.0 - 10.0 ppm. The chemical shift is dependent on concentration and temperature.
-
Methoxy Protons (6H, -OCH₃): Two distinct singlets are anticipated around δ 3.8 - 4.0 ppm, corresponding to the two non-equivalent methoxy groups.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Aromatic Carbons (14C): Signals will appear in the δ 110 - 160 ppm region. Carbons directly attached to the oxygen atoms (C-2, C-5, C-6, C-7) will be significantly deshielded and appear further downfield (δ 145 - 160 ppm). The remaining aromatic carbons will resonate between δ 110 - 135 ppm.
-
Methoxy Carbons (2C, -OCH₃): Two signals are expected around δ 55 - 60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.[9][10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Causality and Insights |
| 3500 - 3200 | O-H Stretch (phenolic) | Strong, broad band | The broadness is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups.[11] |
| 3100 - 3000 | C-H Stretch (aromatic) | Medium, sharp peaks | Characteristic of sp² C-H bonds within the phenanthrene ring system. |
| 2950 - 2850 | C-H Stretch (aliphatic) | Weak to medium peaks | Arising from the methyl groups of the methoxy substituents. |
| 1610, 1500, 1450 | C=C Stretch (aromatic ring) | Multiple sharp, medium to strong bands | These absorptions are characteristic of the aromatic ring skeleton and are diagnostic for the phenanthrene core.[12] |
| 1260 - 1200 | C-O Stretch (aryl ether) | Strong band | Corresponds to the stretching of the C-O bonds of the methoxy groups. |
| ~1220 | C-O Stretch (phenol) | Strong band | This band, coupled with the O-H stretch, confirms the phenolic nature of the hydroxyl groups.[13] |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Resolution MS (HRMS): This is essential for confirming the elemental composition. The expected [M+H]⁺ ion for C₁₆H₁₄O₄ would be m/z 271.0965.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 270 should be prominent. Characteristic fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragments at m/z 255 and 240.[14][15] Subsequent loss of carbon monoxide (CO) from the phenolic rings is also a plausible fragmentation pathway.
Chemical Properties and Reactivity
The chemical reactivity of 2,6-Phenanthrenediol, 5,7-dimethoxy- is governed by the interplay between the aromatic phenanthrene core and its electron-donating substituents.
-
Acidity: The two phenolic hydroxyl groups are weakly acidic and will be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form phenoxide ions.
-
Oxidation: Phenols are susceptible to oxidation. The electron-rich aromatic system, activated by four oxygen-containing substituents, can be oxidized to form quinone-type structures, potentially leading to colored byproducts.[16][17] Care should be taken to handle the compound under an inert atmosphere to prevent air oxidation.
-
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. Electrophilic substitution reactions (e.g., halogenation, nitration) are expected to be facile but may lead to a mixture of products due to the multiple activated positions on the aromatic rings. The most reactive positions will be those ortho and para to the existing substituents that are not sterically hindered.
-
Derivatization: The hydroxyl groups can be readily derivatized, for instance, through etherification or esterification, to modify the compound's properties or to serve as protecting groups during synthesis.
Synthesis and Experimental Protocols
While a specific synthesis for 2,6-Phenanthrenediol, 5,7-dimethoxy- is not reported, a plausible synthetic strategy can be designed based on established methods for phenanthrene synthesis, such as the Mallory photocyclization or transition-metal-catalyzed cyclizations.[18][19][20]
Proposed Synthetic Workflow: A Modified Mallory Reaction Approach
A logical approach involves the photochemical cyclization of a substituted stilbene precursor.
Caption: A plausible synthetic workflow for 2,6-Phenanthrenediol, 5,7-dimethoxy-.
Experimental Protocol: Synthesis of a Stilbene Precursor via Wittig Reaction
This protocol outlines the synthesis of the key intermediate for the photocyclization step.
-
Preparation of the Ylide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriately substituted benzyltriphenylphosphonium bromide and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise with vigorous stirring. The formation of the ylide is typically indicated by a color change (often to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the corresponding substituted benzaldehyde in anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative. The cis and trans isomers may be separable at this stage.
-
Potential Biological Activity and Applications
While the biological profile of 2,6-Phenanthrenediol, 5,7-dimethoxy- has not been specifically reported, the activities of structurally similar compounds provide a strong basis for predicting its potential. Many hydroxylated and methoxylated phenanthrene derivatives exhibit significant biological effects.[2][21][22][23][24][25]
-
Anticancer Activity: Numerous phenanthrene derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][21][24][25] The planar phenanthrene structure can intercalate with DNA, and the substituents can modulate interactions with key enzymes, potentially leading to cell cycle arrest and apoptosis.
-
Antioxidant Activity: The phenolic hydroxyl groups are excellent hydrogen donors, suggesting that this compound could be a potent free radical scavenger. This is a common property of methoxyphenols and dimethoxybenzene derivatives.[26][27]
-
Anti-inflammatory Effects: Some phenanthrene derivatives have been shown to inhibit inflammatory pathways, such as the production of nitric oxide (NO) or the activity of cyclooxygenase (COX) enzymes.[28]
Conclusion
2,6-Phenanthrenediol, 5,7-dimethoxy- represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive, predictive framework based on established chemical principles and data from analogous structures. The information presented herein is designed to empower researchers to synthesize, characterize, and evaluate this compound, paving the way for new discoveries in medicinal chemistry and related fields. The predicted physicochemical properties, detailed spectroscopic signatures, and plausible synthetic route offer a solid foundation for initiating laboratory work. Given the rich biological activities of related phenanthrenes, this compound stands as a promising candidate for future drug development programs.
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